molecular formula C14H12F3N3O B6442161 3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol CAS No. 2548994-46-1

3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol

Cat. No.: B6442161
CAS No.: 2548994-46-1
M. Wt: 295.26 g/mol
InChI Key: YCUXTORTNZWHFG-UHFFFAOYSA-N
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Description

3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol is a synthetic organic compound that features a pyrimidine ring substituted with a cyclopropylamino group and a phenol ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the cyclopropylamino group and the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-methylphenol
  • 3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-chlorophenol
  • 3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-bromophenol

Uniqueness

The presence of the trifluoromethyl group in 3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol distinguishes it from similar compounds. This group imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications.

Properties

IUPAC Name

3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)10-3-8(4-12(21)5-10)9-6-18-13(19-7-9)20-11-1-2-11/h3-7,11,21H,1-2H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUXTORTNZWHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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